molecular formula C32H22O10 B1197989 7,7'-Biphyscion CAS No. 36942-61-7

7,7'-Biphyscion

Cat. No.: B1197989
CAS No.: 36942-61-7
M. Wt: 566.5 g/mol
InChI Key: CMYFTPKBPRIMRP-UHFFFAOYSA-N
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Description

7,7’-Biphyscion is a dimeric anthraquinone compound derived from certain fungal species, particularly those in the genus Cortinarius. This compound has garnered attention due to its remarkable photophysical and photobiological properties, including promising anticancer effects under blue-light irradiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7,7’-Biphyscion typically involves the extraction from fungal species such as Cortinarius rubrophyllus. The process begins with the extraction of the precursor compound, flavomannin-6,6’-dimethyl ether, which is abundant in many species of the subgenus Dermocybe. Controlled oxidation of this precursor significantly increases the yield of 7,7’-Biphyscion .

Industrial Production Methods: Industrial production methods for 7,7’-Biphyscion are still under development due to the challenges associated with the seasonal collection of mushrooms, low extraction yields, and tricky fungal identification. advancements in controlled oxidation processes have shown promise in increasing the yield and easing the isolation process .

Chemical Reactions Analysis

Types of Reactions: 7,7’-Biphyscion undergoes various chemical reactions, including oxidation and photochemical reactions. The compound is known for its light-dependent generation of singlet oxygen, which plays a crucial role in its phototoxicity .

Common Reagents and Conditions: Common reagents used in the preparation and reactions of 7,7’-Biphyscion include petroleum ether, dichloromethane, and methanol. The extraction process often involves ultrasonic baths and filtration steps .

Major Products Formed: The major products formed from the reactions of 7,7’-Biphyscion include glycosylated anthraquinones and other phototoxic compounds. These products have shown significant potential in photodynamic therapy applications .

Mechanism of Action

The mechanism of action of 7,7’-Biphyscion involves the generation of singlet oxygen upon blue-light irradiation. This reactive oxygen species induces apoptosis in cancer cells by causing oxidative damage to cellular components. The compound’s ability to efficiently generate singlet oxygen and induce cell death makes it a promising candidate for photodynamic therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,8-dihydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-11-5-13-21(17(33)7-11)29(37)23-15(27(13)35)9-19(41-3)25(31(23)39)26-20(42-4)10-16-24(32(26)40)30(38)22-14(28(16)36)6-12(2)8-18(22)34/h5-10,33-34,39-40H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFTPKBPRIMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)C=C(C=C6O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190440
Record name 7,7'-Biphyscion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36942-61-7
Record name 7,7'-Biphyscion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036942617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7'-Biphyscion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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